Dibromo p-xylene
Description
Historical Context and Evolution of Research on Dibromo p-Xylene (B151628)
The scientific journey of dibromo-p-xylene is intrinsically linked to the broader development of organic chemistry and the understanding of aromatic compounds. Early research likely focused on fundamental synthesis methods, such as the bromination of p-xylene. wikipedia.org One of the foundational methods involves the free-radical bromination of 1,4-dimethylbenzene (p-xylene) using bromine and a radical initiator under UV light. Another established route is the reaction of p-xylene with bromine in the presence of a catalyst like iron(III) bromide.
Over time, the focus of research evolved from basic synthesis to exploring the reactivity of its bromine-containing side chains. This paved the way for its use as a building block in more complex organic transformations. The development of polymerization techniques further expanded the utility of dibromo-p-xylene, particularly the α,α'-isomer, as a key monomer.
Contemporary Significance in Organic Synthesis and Materials Science
In modern chemical research, dibromo-p-xylene, particularly α,α'-dibromo-p-xylene, stands out as a crucial intermediate and building block. sigmaaldrich.com Its bifunctional nature, with two reactive bromomethyl groups, makes it an ideal candidate for a variety of synthetic applications.
In Organic Synthesis:
It serves as a precursor for the synthesis of various organic molecules, including phthalazinone derivatives, which have been identified as potent inhibitors of phosphodiesterase 4. sigmaaldrich.com
It is used in the preparation of dual-site phase-transfer catalysts and N-phenylated polyamines through polycondensation reactions. sigmaaldrich.comresearchgate.net
The compound is also utilized in the synthesis of terephthalaldehyde (B141574), a valuable chemical intermediate. orgsyn.org
In Materials Science:
A significant application of α,α'-dibromo-p-xylene is in the synthesis of polymers. It is a key monomer for producing poly(p-xylylene) and its derivatives, which are known for their utility as coating materials. tandfonline.com
It is employed in the creation of porous polymeric networks (PPNs) through reactions like the Friedel-Crafts alkylation with triphenylamine (B166846). sigmaaldrich.comnih.govbeilstein-journals.org
The compound is also a building block for novel polymers with specific properties, such as a hydroxamic acid-based polymer with metal-chelating abilities. alquds.edu
Furthermore, it is used in the synthesis of block copolymers, for instance, by initiating the polymerization of other monomers like isoprene (B109036). dergipark.org.trresearchgate.net
Structural Isomerism and Research Focus on Specific Dibromo p-Xylene Isomers
The term "dibromo-p-xylene" can refer to several structural isomers, which differ in the position of the bromine atoms on the p-xylene scaffold. The primary isomers include:
α,α'-Dibromo-p-xylene (1,4-Bis(bromomethyl)benzene): The bromine atoms are on the methyl groups.
2,5-Dibromo-p-xylene (1,4-Dimethyl-2,5-dibromobenzene): The bromine atoms are on the benzene (B151609) ring. stenutz.eu
The research focus is predominantly on α,α'-dibromo-p-xylene . sigmaaldrich.com This is due to the high reactivity of the benzylic bromides, which makes the bromomethyl groups excellent leaving groups in nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in polymerization and as a linker in the synthesis of complex molecules.
In contrast, 2,5-dibromo-p-xylene , with bromine atoms directly attached to the aromatic ring, exhibits different reactivity. The C-Br bonds on the ring are less reactive towards simple nucleophilic substitution. This isomer finds applications in different areas, such as in the synthesis of liquid crystal materials and as an intermediate for agrochemicals and pharmaceuticals.
A theoretical study comparing p-xylene and its halogen-substituted derivatives, including a dibromo-p-xylene isomer with bromine on the ring, highlighted how the position of the halogen affects the electronic properties and reactivity of the molecule. researchgate.netnih.gov
The distinct chemical behaviors of these isomers mean that the choice of isomer is critical and is dictated by the desired reaction and final product. The prevalence of α,α'-dibromo-p-xylene in the scientific literature underscores its versatility and importance in contemporary chemical research.
Interactive Data Table: Properties of Dibromo-p-xylene Isomers
| Property | α,α'-Dibromo-p-xylene | 2,5-Dibromo-p-xylene |
| CAS Number | 623-24-5 scbt.com | 1074-24-4 stenutz.eu |
| Molecular Formula | C₈H₈Br₂ scbt.com | C₈H₈Br₂ stenutz.eu |
| Molecular Weight | 263.96 g/mol scbt.com | 263.96 g/mol stenutz.eu |
| Melting Point | 143-145 °C sigmaaldrich.com | 73 °C stenutz.eu |
| Boiling Point | 245 °C sigmaaldrich.com | 261 °C stenutz.eu |
| Appearance | Crystals sigmaaldrich.com | Crystalline Powder fluorochem.co.uk |
| Solubility | Soluble in hot dioxane sigmaaldrich.com | Soluble in toluene (B28343), hot ethanol (B145695), and hot methanol (B129727); insoluble in water |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8Br2 |
|---|---|
Molecular Weight |
263.96 g/mol |
IUPAC Name |
2,3-dibromo-1,4-dimethylbenzene |
InChI |
InChI=1S/C8H8Br2/c1-5-3-4-6(2)8(10)7(5)9/h3-4H,1-2H3 |
InChI Key |
ZUSZPUNTECJHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for Dibromo P Xylene
Bromination Strategies for Xylene Precursors
The direct bromination of the aromatic ring of p-xylene (B151628) is an electrophilic aromatic substitution reaction. The two methyl groups on the benzene (B151609) ring are activating and ortho-, para-directing. Since the para positions are already occupied by the methyl groups themselves, electrophilic attack is directed to the ortho positions (carbons 2, 3, 5, and 6). This inherent directing effect leads to the formation of 2,5-dibromo-p-xylene as the primary product.
Catalytic Bromination Techniques
Catalytic methods are frequently employed to facilitate the electrophilic substitution of bromine onto the p-xylene ring by enhancing the electrophilicity of the bromine molecule.
Iron-based catalysts are commonly used for the bromination of aromatic compounds. essentialchemicalindustry.org In the laboratory, a typical synthesis involves dissolving p-xylene in a solvent like dichloromethane (B109758) (CH₂Cl₂) and adding iron powder. chembk.com Bromine is then added slowly to the mixture. chembk.com The iron acts as a Lewis acid catalyst, polarizing the Br-Br bond and generating a more potent electrophile that can attack the electron-rich aromatic ring. While metallic iron powder is often used, hydrated iron salts such as ferric chloride hexahydrate (FeCl₃·6H₂O) have also been utilized as catalysts in related reactions involving p-xylene. rsc.org The reaction with iron powder and bromine proceeds at room temperature and can achieve high yields of 2,5-dibromo-p-xylene after a straightforward workup and recrystallization from a solvent like ethanol (B145695). chembk.com
Achieving high regioselectivity is a critical challenge in many electrophilic aromatic brominations. wku.edu For p-xylene, the substitution pattern is strongly governed by the directing effects of the two methyl groups, leading preferentially to the 2,5-dibromo isomer. However, the choice of catalyst and reaction conditions are crucial for maximizing the yield of the desired product and minimizing the formation of by-products, such as other isomers or poly-brominated compounds. researchgate.netgla.ac.uk
Factors such as temperature and the specific Lewis acid used can significantly impact the outcome. gla.ac.ukgoogle.com For instance, studies on related xylenes (B1142099) have shown that low temperatures can enhance selectivity. google.com The reactivity of the substrate and the reaction conditions determine whether the product distribution is under kinetic or thermodynamic control, which in turn affects the isomer ratios. gla.ac.uk While catalysts like iron are effective, others such as AlCl₃ have been reported to decrease the production of dibromo-xylenes in certain systems. google.com
Table 1: Factors Influencing Isomer Selectivity in Catalytic Bromination
| Parameter | Influence on Reaction | Expected Outcome |
| Catalyst Choice | Activates bromine for electrophilic attack. Different Lewis acids have varying activities. | Iron (Fe) or Iron Halides (FeBr₃) are effective for ring bromination. google.com The choice can affect the rate and by-product formation. |
| Temperature | Affects reaction rate and the potential for side reactions or isomer rearrangement. | Lower temperatures can increase selectivity by favoring the kinetically controlled product. google.com |
| Solvent | Can influence reagent solubility and the stability of reaction intermediates. | Halogenated solvents like CH₂Cl₂ are commonly used. chembk.com |
| Reaction Time | Determines the extent of conversion. | Prolonged reaction times can lead to the formation of over-halogenated products. researchgate.net |
Hydrated Iron-Containing Catalysis in Selective Bromination
Photochemical Bromination Processes
Photochemical methods offer an alternative pathway for the bromination of p-xylene, often proceeding through radical mechanisms. A notable process involves the light-mediated bromination using bromine that is generated in situ. researchgate.net This can be achieved by reacting an aqueous solution of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) under irradiation from a light source, such as a compact fluorescent lamp (CFL). researchgate.net
This method avoids the direct use of hazardous molecular bromine. researchgate.net The reaction can suffer from phase separation between the aqueous reagents and the organic substrate, which limits reagent diffusion. The addition of a small amount of a co-solvent, such as dichloromethane (CH₂Cl₂), can create a more homogeneous reaction mixture, leading to significant improvements in both conversion and selectivity toward the desired 2,5-dibromo-p-xylene. researchgate.net
Table 2: Research Findings on Light-Mediated Bromination of p-Xylene
| Entry | Reaction Time (h) | Co-Solvent | Conversion (%) | Selectivity for 2,5-dibromo-p-xylene (%) |
| 1 | 24 | None | 100 | 54 |
| 2 | 24 | CH₂Cl₂ | 100 | 85 |
| 3 | 5 | CH₂Cl₂ | 100 | 90 |
| Data sourced from a study on the light-mediated preparation of aryl-cored dibromides. researchgate.net |
Radical Bromination Approaches
Radical bromination provides a method for substituting bromine atoms onto the side-chain methyl groups of p-xylene, a reaction known as benzylic bromination. This pathway yields α,α′-Dibromo-p-xylene, an isomer of the ring-substituted products discussed previously.
Utilizing N-Bromosuccinimide (NBS) in Controlled Environments
The most common and effective reagent for benzylic bromination is N-Bromosuccinimide (NBS). masterorganicchemistry.com This approach, known as the Wohl-Ziegler reaction, is favored because direct treatment with molecular bromine (Br₂) tends to cause electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.com NBS provides a constant, low concentration of bromine and bromine radicals, which favors substitution at the benzylic position over ring attack. youtube.comlibretexts.org
The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and requires a radical initiator. libretexts.org Initiation can be achieved by exposure to light (hν) or by the addition of a chemical initiator like benzoyl peroxide. youtube.comresearchgate.net The mechanism proceeds via a radical chain reaction. An initiator generates a bromine radical, which then abstracts a hydrogen atom from one of the methyl groups of p-xylene. askfilo.comvaia.com This forms a resonance-stabilized benzylic radical. youtube.com The benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr byproduct) to form the α-bromo-p-xylene product and a new bromine radical, which continues the chain. youtube.com To achieve dibromination, a sufficient molar equivalent of NBS is used. researchgate.net However, controlling the reaction to obtain high yields of the dibrominated product can be challenging, with some attempts reporting low yields. researchgate.net
Table 3: Typical Components for Radical Bromination with NBS
| Component | Role in Reaction | Example |
| Substrate | The starting aromatic hydrocarbon. | p-Xylene |
| Brominating Agent | Source of bromine for radical substitution. | N-Bromosuccinimide (NBS) masterorganicchemistry.com |
| Initiator | Starts the radical chain reaction. | Light (hν) or Benzoyl Peroxide youtube.comresearchgate.net |
| Solvent | Provides a non-polar medium for the reaction. | Carbon Tetrachloride (CCl₄) libretexts.org |
Mechanistic Considerations in Radical Initiated Bromination
The synthesis of α,α'-dibromo-p-xylene is often achieved through radical bromination of p-xylene. This reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.orgechemi.comwikipedia.org
The process begins with an initiation step where the radical initiator decomposes upon heating or exposure to light, generating free radicals. wikipedia.orgmasterorganicchemistry.com These radicals then abstract a hydrogen atom from one of the methyl groups of p-xylene, forming a benzylic radical. nih.govyoutube.com This benzylic radical is particularly stable due to the resonance delocalization of the unpaired electron over the adjacent aromatic ring. youtube.com
The propagation phase of the reaction involves the benzylic radical reacting with a bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to form α-bromo-p-xylene and a new bromine radical. masterorganicchemistry.comyoutube.com This bromine radical can then abstract a hydrogen atom from another p-xylene molecule, continuing the chain reaction. The formation of the dibrominated product occurs when the initially formed α-bromo-p-xylene undergoes a second radical bromination at the remaining methyl group.
A key reagent in this process is often N-bromosuccinimide (NBS). wikipedia.org The use of NBS is advantageous as it maintains a low and constant concentration of molecular bromine in the reaction mixture. This is crucial for favoring the desired benzylic substitution over the competing electrophilic addition of bromine to the aromatic ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction involving NBS is known as the Wohl-Ziegler reaction. wikipedia.org The mechanism proposed by Goldfinger suggests that NBS serves to regenerate molecular bromine, which is the active brominating species in the radical chain. wikipedia.org The low concentration of Br₂ is key to promoting substitution over addition. wikipedia.org
The selectivity for benzylic bromination over aromatic ring bromination is attributed to the lower bond dissociation energy of the benzylic C-H bonds compared to the aromatic C-H bonds. askfilo.comvaia.com This makes the benzylic hydrogens more susceptible to abstraction by the bromine radical.
Optimization of Synthetic Routes for High Purity Dibromo p-Xylene
The successful synthesis of high-purity α,α'-dibromo-p-xylene hinges on the careful control of reaction conditions and effective purification methods.
Reaction Parameter Optimization (Temperature, Solvent, Stoichiometry)
Optimizing reaction parameters is crucial for maximizing the yield and purity of α,α'-dibromo-p-xylene while minimizing the formation of byproducts.
Temperature: The reaction temperature plays a significant role in radical bromination. The decomposition of the radical initiator, such as AIBN, is temperature-dependent. For instance, AIBN has a half-life of 1.3 hours at 80°C. blogspot.com The reaction is often carried out at the boiling point of the solvent to ensure a steady supply of radicals. wikipedia.org One reported synthesis involves refluxing a solution of p-xylene, N-bromosuccinimide, and benzoyl peroxide in carbon tetrachloride at 70°C for 12 hours. echemi.com Another method describes heating a mixture of p-xylene and bromine at 140-160°C. orgsyn.org
Solvent: The choice of solvent can influence the reaction's outcome. Carbon tetrachloride (CCl₄) is a commonly used solvent for Wohl-Ziegler brominations due to its inertness. wikipedia.org However, due to its toxicity and environmental concerns, alternative solvents like trifluorotoluene have been proposed. wikipedia.org The rate of decomposition of AIBN is notably consistent across various solvents like benzene, toluene (B28343), and xylene. blogspot.com Some procedures utilize the reactant p-xylene itself as the solvent. echemi.com
Stoichiometry: The molar ratio of the reactants is a critical factor. To achieve dibromination, a sufficient amount of the brominating agent is required. For instance, a synthesis using N-bromosuccinimide employed a significant excess of the reagent relative to p-xylene. echemi.com In another example, a stoichiometric amount of NBS is typically used. wikipedia.org When using molecular bromine, the stoichiometry is also carefully controlled to favor the desired product. orgsyn.org
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature | 70 °C echemi.com | 140-160 °C orgsyn.org | Reflux wikipedia.org |
| Solvent | Carbon Tetrachloride echemi.com | p-Xylene (neat) echemi.com | Trifluorotoluene wikipedia.org |
| Brominating Agent | N-Bromosuccinimide echemi.com | Bromine orgsyn.org | N-Bromosuccinimide wikipedia.org |
| Initiator | Benzoyl Peroxide echemi.com | Light/Heat orgsyn.org | Radical Initiator (e.g., AIBN) wikipedia.org |
Post-Synthesis Purification Techniques in Laboratory Scale
After the reaction is complete, purification is necessary to isolate α,α'-dibromo-p-xylene from unreacted starting materials, the initiator, and byproducts such as succinimide (B58015) (when NBS is used) and monobrominated species. wikipedia.orgprepchem.com
Common laboratory-scale purification techniques include:
Filtration: The solid succinimide byproduct, which is insoluble in many organic solvents, can be removed by filtration. echemi.com Similarly, excess solid dibromide can be removed by suction filtration after cooling the reaction mixture. prepchem.com
Recrystallization: This is a highly effective method for purifying solid α,α'-dibromo-p-xylene. The crude product can be recrystallized from solvents like methanol (B129727) or a mixture of methanol and water. orgsyn.org For instance, after removing the solvent from the filtrate, the resulting solid can be recrystallized from 10% methanol. orgsyn.org In another procedure, purification was achieved by crystallization using methanol. researchgate.net
Chromatography: Column chromatography is a powerful technique for separating the desired product from impurities. Silica (B1680970) gel is a common stationary phase. The crude product can be dissolved in a suitable solvent like methylene (B1212753) chloride and loaded onto a silica gel column. prepchem.com Elution with an appropriate solvent system, such as methylene chloride followed by a mixture of ethanol and methylene chloride, allows for the separation of different components. prepchem.com
| Technique | Description | Example Solvent/Stationary Phase |
|---|---|---|
| Filtration | Removal of insoluble byproducts like succinimide or excess reactant. echemi.comprepchem.com | - |
| Recrystallization | Purification of the solid product based on solubility differences. orgsyn.orgresearchgate.net | Methanol, 10% Methanol/Water orgsyn.org |
| Column Chromatography | Separation based on differential adsorption of components. prepchem.com | Silica Gel (Stationary Phase), Methylene Chloride, 5% Ethanol/Methylene Chloride (Eluents) prepchem.com |
Chemical Reactivity and Transformative Pathways of Dibromo P Xylene
Nucleophilic Substitution Reactions of the Benzyl (B1604629) Bromide Moieties
The benzylic bromide functional groups in α,α′-dibromo-p-xylene are highly reactive towards nucleophiles, facilitating the synthesis of a wide array of derivatives. This reactivity is attributed to the stability of the benzylic carbocation intermediate that can form during S"N"1-type reactions, as well as the susceptibility of the carbon-bromine bond to direct displacement in S"N"2 reactions. nih.gov
Formation of p-Xylylene Glycol Derivatives
One of the fundamental transformations of α,α′-dibromo-p-xylene is its conversion to p-xylylene glycol and its derivatives. This is typically achieved through a nucleophilic substitution reaction where the bromide ions are displaced by hydroxide (B78521) ions or other oxygen-containing nucleophiles.
A common method involves the reaction of α,α′-dibromo-p-xylene with a base in an aqueous or mixed solvent system. For instance, reacting α,α′-dibromo-p-xylene with sodium carbonate in a mixture of 1,4-dioxane (B91453) and water at 80°C for 3 hours results in the formation of 1,4-benzenedimethanol (B118111) (p-xylylene glycol) with a yield of 80%. chemicalbook.com Another approach involves the reaction with sodium formate (B1220265) (HCOONa), which also yields p-xylylene glycol. google.com The reaction can be performed under reflux conditions at temperatures ranging from 80°C to 160°C. google.com
These reactions proceed via a nucleophilic attack of the oxygen-containing species on the benzylic carbon, leading to the displacement of the bromide leaving group. The resulting diol is a valuable precursor for the synthesis of other compounds, such as terephthalaldehyde (B141574). orgsyn.orgorgsyn.org
Table 1: Synthesis of p-Xylylene Glycol from α,α′-Dibromo-p-xylene
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| α,α′-Dibromo-p-xylene, Sodium Carbonate, Water, 1,4-Dioxane | 80°C, 3 hours | 1,4-Benzenedimethanol | 80% | chemicalbook.com |
| α,α′-Dibromo-p-xylene, Sodium Formate | Reflux, 80-160°C | p-Xylylene Glycol | Not specified | google.com |
Synthesis of Phosphonate (B1237965) Derivatives
The electrophilic nature of the benzylic carbons in α,α′-dibromo-p-xylene also allows for reactions with phosphorus-based nucleophiles to form phosphonate derivatives. A prominent method for this transformation is the Michaelis-Arbuzov reaction.
In a typical procedure, α,α′-dibromo-p-xylene is reacted with a trialkyl phosphite (B83602), such as triethyl phosphite. The reaction is often carried out by heating the mixture, for example, at 110°C for 6 hours. nih.gov This reaction can be performed in a solvent like toluene (B28343) at reflux. prepchem.com The reaction proceeds through the nucleophilic attack of the phosphorus atom on the benzylic carbon, displacing a bromide ion and forming a phosphonium (B103445) intermediate. A subsequent dealkylation step, where the displaced bromide ion attacks one of the ethyl groups on the phosphorus, yields the diethyl benzylphosphonate product and bromoethane (B45996) as a byproduct. nih.gov
This method can be controlled to produce either the mono- or bis-phosphonate derivative. For instance, reacting α,α′-dibromo-p-xylene with one equivalent of triethyl phosphite can selectively yield α-bromo-α′-diethylphosphono-p-xylene. prepchem.com These phosphonate derivatives are valuable intermediates in organic synthesis and have applications in the development of biologically active molecules. nih.gov
Polymerization and Macromolecular Synthesis Applications
The bifunctional nature of α,α′-dibromo-p-xylene, possessing two reactive benzyl bromide sites, makes it an excellent monomer and initiator for various polymerization techniques, leading to the synthesis of a diverse range of macromolecular structures.
Atom Transfer Radical Polymerization (ATRP) Initiation
α,α′-Dibromo-p-xylene is widely used as a difunctional initiator in Atom Transfer Radical Polymerization (ATRP). cmu.edugoogle.com ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. cmu.eduacs.org
In an ATRP process, the polymerization is initiated from both benzylic bromide sites of the α,α′-dibromo-p-xylene molecule. A transition metal complex, typically a copper(I) halide with a ligand like 2,2′-bipyridine (bpy), reversibly activates the dormant polymer chains by abstracting a bromine atom. cmu.eduacs.org This generates a radical that can then propagate by adding to monomer units. The reversible nature of this activation-deactivation equilibrium keeps the concentration of active radicals low, minimizing termination reactions and allowing for controlled chain growth. cmu.edu
This method has been successfully employed to polymerize a variety of monomers, including styrenes and (meth)acrylates. For example, the polymerization of 4-acetoxystyrene (B54282) using α,α′-dibromo-p-xylene as an initiator and a CuBr/bpy catalyst system at 90°C resulted in a polymer with a molecular weight that increased linearly with conversion and a low molecular weight distribution (Mw/Mn ≈ 1.11-1.18). cmu.edu Similarly, it has been used to initiate the polymerization of butyl acrylate, leading to high conversion rates. google.com
Table 2: Examples of ATRP Initiated by α,α′-Dibromo-p-xylene
| Monomer | Catalyst System | Temperature | Result | Reference |
|---|---|---|---|---|
| 4-Acetoxystyrene | CuBr/bpy | 90°C | Controlled polymerization, Mw/Mn ≈ 1.11-1.18 | cmu.edu |
| Butyl Acrylate | CuBr/ligand | 100°C | 93% conversion after 8 hours | google.com |
| Isoprene (B109036) | CuBr/bpy | 110°C | Incomplete initiator consumption | researchgate.net |
Atom Transfer Radical Coupling (ATRC) Mechanisms
α,α′-Dibromo-p-xylene can also undergo Atom Transfer Radical Coupling (ATRC), a process that leads to the formation of poly(p-xylylene). tandfonline.comtandfonline.com In ATRC, the bifunctional initiator essentially acts as a monomer. tandfonline.com The reaction is promoted by a transition-metal complex, similar to ATRP, which facilitates the coupling of the radicals generated at the benzylic positions. rsc.org
The mechanism involves the generation of biradicals from the dibromo compound through a redox reaction with a metal, such as Cu(0), and a ligand. rsc.org These biradicals then undergo a coupling reaction to form the polymer. This method has been demonstrated to produce poly(p-xylylene) from α,α′-dibromo-p-xylene. tandfonline.com To better characterize the resulting polymer, which is often insoluble, copolymers have been synthesized. For instance, by adding a small amount of bromine-terminated poly(methyl methacrylate) (PMMA) to the reaction, a more soluble poly(methyl methacrylate-b-p-phenylene-ethylene) block copolymer was formed, confirming the incorporation of the p-xylylene units. tandfonline.comtandfonline.com
Polycondensation Reactions for Polyamine Synthesis
The reactivity of the benzylic bromides in α,α′-dibromo-p-xylene makes it a suitable monomer for polycondensation reactions with nucleophilic comonomers, such as diamines, to produce polyamines. researchgate.net These reactions typically proceed via nucleophilic substitution where the amine nitrogen atoms displace the bromide ions.
N-phenylated polyamine has been synthesized through the solution polycondensation of α,α′-dibromo-p-xylene with aniline (B41778) or α,α′-dianilino-p-xylene. researchgate.net The reaction is often carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone at elevated temperatures (e.g., 150°C) in the presence of an acid acceptor, such as potassium bicarbonate, to neutralize the HBr byproduct. researchgate.net The resulting N-phenylated polyamines are generally amorphous and soluble in various organic solvents. researchgate.net
Palladium-catalyzed polycondensation has also been explored as an efficient method for synthesizing poly(arylenediamine)s from aryl dibromides and secondary diamines. scispace.com While not specifically detailing α,α′-dibromo-p-xylene, the general principle applies. These catalyst systems, often involving a palladium precursor and a bulky phosphine (B1218219) ligand, can lead to high molecular weight polymers in good yields. scispace.com
Controlled Polymerization of Specific Monomers (e.g., Isoprene)
α,α'-Dibromo-p-xylene serves as a bifunctional initiator in the controlled radical polymerization of specific monomers, such as isoprene, primarily through Atom Transfer Radical Polymerization (ATRP). ATRP is a method of controlled/"living" radical polymerization that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The general mechanism involves the reversible activation of a dormant species (the alkyl halide initiator) by a transition metal complex, generating radicals that then propagate by adding to a monomer.
In the case of isoprene polymerization initiated by α,α'-dibromo-p-xylene, various reaction parameters have been explored to optimize control over the polymerization process. researchgate.net These parameters include temperature, the type of ligand complexing the copper catalyst, and the nature of the copper salt itself.
Research has shown that while certain trends emerge, the controlled polymerization of dienes like isoprene via ATRP remains challenging. researchgate.net For instance, higher temperatures (110-130°C) generally lead to better results than lower temperatures (90°C). The choice of ligand is also crucial, with 2,2'-bipyridyl (bpy) often proving more effective than amine-based ligands like tris(2-aminoethyl)amine (B1216632) (TREN) and tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN). researchgate.net Similarly, copper(I) bromide (CuBr) tends to be a more effective catalyst than copper(I) chloride (CuCl). researchgate.net
Despite these observations, the polymerization of isoprene initiated by α,α'-dibromo-p-xylene often suffers from incomplete initiator consumption and poor retention of the halide functionality at the polymer chain ends. researchgate.net This indicates that side reactions, such as termination and transfer, are significant, and that isoprene is a challenging monomer for ATRP under these conditions.
Table 1: Reaction Conditions for Copper-Catalyzed Polymerization of Isoprene Initiated by α,α'-Dibromo-p-xylene
| Parameter | Variations Explored | General Trend/Observation | Reference |
|---|---|---|---|
| Temperature | 90°C, 110°C, 130°C | Higher temperatures (110-130°C) are more effective than 90°C. | researchgate.net |
| Ligand | bpy, TREN, Me6TREN | bpy > Me6TREN > TREN in terms of effectiveness. | researchgate.net |
| Catalyst | CuCl, CuBr, CuCl₂, CuBr₂ | CuBr is generally a more effective catalyst than CuCl. | researchgate.net |
| Initiation Method | Direct ATRP, AGET | Both methods have been explored. | researchgate.net |
Data derived from studies on the copper-catalyzed polymerization of isoprene. researchgate.net
Cyclization and Ring-Forming Reactions
The rigid structure and bifunctional nature of α,α'-dibromo-p-xylene make it an excellent building block for the synthesis of various cyclic and supramolecular structures. Its two reactive benzyl bromide groups can react with difunctional nucleophiles to form macrocycles, including cyclophanes. For example, the reaction of α,α'-dibromo-p-xylene with bisthiols under high dilution conditions is a common strategy for preparing dithiacyclophanes. buffalo.edu
More complex supramolecular architectures have also been constructed using α,α'-dibromo-p-xylene. In one instance, a rigid cyclophane with a rectangular geometry was synthesized using α,α'-dibromo-p-xylene to bridge 2,3-bis(4-(pyridin-4-yl)phenyl)fumaronitrile units. chinesechemsoc.org This cyclophane was designed with a cavity capable of recognizing electron-rich macrocycles through intermolecular interactions. chinesechemsoc.org The synthesis of novel imidazolium (B1220033) cyclophanes has also been achieved by reacting 1,4-diimidazol-1-ylbutane with α,α'-dibromo-p-xylene in acetonitrile (B52724), with reported yields around 79%. clockss.org
The self-assembly of these molecules can lead to highly ordered solid-state structures. For example, V-shaped small molecules synthesized using Suzuki-Miyaura coupling can self-assemble into three-dimensional supramolecular organic frameworks through multiple C-H···π interactions. rsc.org The ability of α,α'-dibromo-p-xylene to facilitate the creation of such intricate architectures highlights its importance in the field of supramolecular chemistry. beilstein-journals.orgbeilstein-journals.org
α,α'-Dibromo-p-xylene is a versatile precursor for the synthesis of various derivatives, including those that can be transformed into phthalazinone ring systems. cenmed.comindiamart.com Phthalazinones are a class of heterocyclic compounds with significant pharmacological interest. While direct cyclization of α,α'-dibromo-p-xylene to a phthalazinone is not a standard route, its derivatives can be key intermediates.
A common strategy for synthesizing substituted phthalazinones involves the functionalization of a pre-existing phthalazinone core. For instance, 4-bromophthalazin-1(2H)-one can be synthesized and subsequently used in palladium-catalyzed coupling reactions. nih.gov This bromo derivative can be alkylated at the nitrogen atom, and the resulting N-substituted bromophthalazinone can then undergo amination with various amines to yield a range of 4-aminophthalazinones. nih.gov This demonstrates a pathway where a bromo-substituted aromatic compound, conceptually similar to a derivative of dibromo-p-xylene, is a key component in constructing the final functionalized phthalazinone system.
Formation of Cyclic and Supramolecular Architectures
Advanced Organic Transformations and Derivatizations
The benzylic bromide groups of α,α'-dibromo-p-xylene can be oxidized to form terephthalaldehyde, an important aromatic dialdehyde (B1249045) used in the synthesis of polymers, dyes, and pharmaceuticals. One documented method for this transformation is the reaction of α,α'-dibromo-p-xylene with fuming nitric acid. orgsyn.org Another approach involves hydrolysis, for instance, by reacting the dibromo compound with water in the presence of hexamethylenetetramine, which can yield terephthalaldehyde with purities exceeding 98%. google.com
The broader context of this transformation is the oxidation of p-xylene (B151628) to terephthalic acid, a major industrial process where terephthalaldehyde is a key intermediate. scienceasia.orgmdpi.comresearchgate.net Various catalytic systems have been developed for the vapor-phase oxidation of p-xylene to terephthalaldehyde, often employing mixed metal oxide catalysts. google.com These catalysts are designed to selectively oxidize the methyl groups of p-xylene to aldehydes while minimizing over-oxidation to carboxylic acids or combustion to carbon dioxide.
Table 2: Catalytic Systems for the Vapor Phase Oxidation of p-Xylene to Terephthalaldehyde
| Catalyst Composition | Support | Conversion of p-Xylene (%) | Yield of Terephthalaldehyde (%) | Reference |
|---|---|---|---|---|
| 0.5% MoO₃ + 1% Bi₂O₃ + 8.4% WO₃ | Silicon Carbide | 45 | 52 | google.com |
| 0.3% MoO₃ + 1% Bi₂O₃ + 6% WO₃ | Silicon Carbide | 29 | 50 | google.com |
| 1% Bi₂O₃ + 10% Silicotungstic Acid | Silicon Carbide | 42 | 49 | google.com |
Data derived from studies on the vapor phase oxidation of p-xylene. google.com
α,α'-Dibromo-p-xylene is widely used as an external crosslinker in Friedel-Crafts alkylation reactions to synthesize hyper-crosslinked polymers (HCPs) and porous polymeric networks (PPNs). sci-hub.sersc.org In this strategy, a Lewis acid catalyst, typically anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), promotes the alkylation of various aromatic monomers with α,α'-dibromo-p-xylene. symbiosisonlinepublishing.comresearchgate.netmdpi.comnih.gov This process creates a rigid, three-dimensional network structure with permanent porosity and a high specific surface area.
A variety of aromatic monomers have been successfully polymerized using this method, leading to materials with diverse properties and applications. For example, the Friedel-Crafts alkylation of triphenylamine (B166846) with α,α'-dibromo-p-xylene yields a porous polymeric network with a high surface area. researchgate.net Similarly, pyrene (B120774) and carbazole (B46965) have been used as monomers to create PPNs with Brunauer-Emmett-Teller (BET) surface areas in the range of 500-900 m²/g. symbiosisonlinepublishing.com More complex precursors, such as polyimides, can also be crosslinked with α,α'-dibromo-p-xylene to form hyper-crosslinked polymers with exceptional properties, including high iodine uptake capacity. nih.gov The choice of monomer and the reaction conditions allows for the tuning of the resulting polymer's porosity, surface area, and functionality.
Table 3: Examples of Porous Polymeric Networks Synthesized via Friedel-Crafts Alkylation with α,α'-Dibromo-p-xylene
| Monomer | Catalyst | Resulting Polymer Type | BET Surface Area (m²/g) | Reference |
|---|---|---|---|---|
| Triphenylamine | FeCl₃ | Porous Polymeric Network (PPN) | High | researchgate.net |
| Pyrene | FeCl₃ | Porous Organic Polymer (POP) | 508 - 615 | symbiosisonlinepublishing.com |
| Carbazole | FeCl₃ | Hypercrosslinked Microporous Polymer (HMP) | 913 | symbiosisonlinepublishing.com |
| Triphenylphosphine | FeCl₃ | Triphenylphosphine-based Porous Polymer (TPDB) | High | researchgate.net |
| Polyimide | AlCl₃ | Polyimide Hyper-Crosslinked Polymer (PIHCP) | High | nih.gov |
Data compiled from various studies on the synthesis of porous polymeric networks.
Advanced Spectroscopic and Computational Investigations of Dibromo P Xylene
Vibrational Spectroscopy for Molecular Structure and Conformation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the intricate structural details of dibromo-p-xylene.
Fourier Transform Infrared (FTIR) Spectroscopic Analysis
FTIR spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. For dibromo-p-xylene, the FTIR spectrum provides a unique fingerprint, allowing for its identification and the characterization of its functional groups. thermofisher.comthermofisher.comacs.org Theoretical studies, often employing Density Functional Theory (DFT), complement experimental FTIR data by calculating vibrational frequencies and aiding in the assignment of observed spectral bands. researchgate.netresearchgate.net These analyses have been conducted on various isomers of dibromo-xylene, including α,α'-dibromo-p-xylene, to understand the influence of the bromomethyl group on the skeletal vibrations of the benzene (B151609) ring. researchgate.net The comparison between experimental and theoretically derived wavenumbers is crucial for validating the computational models and achieving a comprehensive understanding of the molecule's vibrational behavior. researchgate.net
Fourier Transform Raman (FT-Raman) Spectroscopic Analysis
FT-Raman spectroscopy offers complementary information to FTIR by detecting vibrational modes that involve a change in molecular polarizability. The FT-Raman spectra of dibromo-p-xylene and its isomers have been recorded to provide a more complete picture of their vibrational characteristics. researchgate.netnih.govchemicalbook.com Similar to FTIR analysis, computational methods are employed to predict Raman spectra, which are then compared with experimental results to confirm structural assignments. spectroscopyonline.com The combination of FTIR and FT-Raman data allows for a more robust analysis of the fundamental vibrational modes of the molecule. researchgate.net
Conformational Landscape Analysis via Vibrational Data
The flexibility of the bromomethyl groups in dibromo-p-xylene allows for the existence of different spatial arrangements, or conformers. Vibrational spectroscopy, in conjunction with computational modeling, is instrumental in analyzing this conformational landscape. researchgate.netresearchgate.net By comparing the experimental FTIR and FT-Raman spectra with the calculated spectra for various possible conformers, researchers can identify the most stable conformation of the molecule. researchgate.net This analysis involves determining the potential energy distribution of the fundamental vibrational modes, which helps in understanding the contributions of different internal coordinates to each vibration. researchgate.netresearchgate.net Such studies have been performed on α,α'-dibromo-p-xylene to elucidate its preferred geometric structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules, including dibromo-p-xylene and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.
Proton (¹H) NMR Applications in Polymer and Derivative Characterization
Proton NMR spectroscopy is particularly useful for characterizing polymers and derivatives synthesized from dibromo-p-xylene. For instance, in the synthesis of poly(p-xylylene), ¹H NMR is used to confirm the structure of the resulting polymer. tandfonline.com It can also be used to identify unreacted monomer in polymerization reactions. tandfonline.com In the study of copolymers, such as those involving poly(methyl methacrylate) and poly(p-xylylene), ¹H NMR spectra provide evidence for the formation of the block copolymer and can be used to estimate the composition of the different polymer blocks. tandfonline.com The chemical shifts of the protons on the aromatic ring and the methylene (B1212753) groups of dibromo-p-xylene derivatives provide crucial information for structural confirmation. rsc.orgresearchgate.netspectrabase.com
| Compound/Polymer | ¹H NMR Chemical Shifts (ppm) | Solvent |
| α,α'-Dibromo-p-xylene | 7.39 (s), 4.47 (s) | CDCl₃ |
| Poly(p-xylylene) component in copolymer | - | CDCl₃ |
| 1,4-Bis(bromomethyl)benzene derivative | 7.30 (m, 2H), 7.15 (m, 2H), 4.50 (s, 2H), 2.59 (m, 2H), 1.60 (m, 2H), 1.42–1.19 (m, 6H), 0.95–0.82 (m, 3H) | CDCl₃ |
| 2,5-Dibromo-p-xylene | 7.56 (s, 2H), 2.55 (s, 6H) | CDCl₃ |
Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Structural Confirmation
Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In the context of dibromo-p-xylene and its derivatives, ¹³C NMR is used to confirm the structure by identifying the chemical shifts of the aromatic and aliphatic carbon atoms. bhu.ac.inchemicalbook.comchemicalbook.com The chemical shifts in the aromatic region (typically 110-150 ppm) confirm the presence of the benzene ring, while signals in the aliphatic region correspond to the methyl and methylene carbons. bhu.ac.in For example, in derivatives of 2,5-dibromo-p-xylene, the ¹³C NMR spectrum shows distinct signals for the different carbon environments within the molecule, allowing for unambiguous structural verification. rsc.orgrsc.orgrsc.org Computational studies using methods like GIAO (Gauge-Including Atomic Orbital) can predict ¹³C NMR chemical shifts, which are then compared with experimental data for validation. researchgate.netresearchgate.net
| Compound/Derivative | ¹³C NMR Chemical Shifts (ppm) | Solvent |
| 2,5-Dibromo-p-xylene Derivative 1 | 140.80, 135.65, 134.40, 129.92, 129.74, 129.32, 126.30, 117.89, 113.25 | CDCl₃ |
| 2,5-Dibromo-p-xylene Derivative 2 | 139.1, 135.6, 135.4, 129.9, 129.7, 129.2, 127.5, 121.9, 116.7, 115.3 | CDCl₃ |
| 2,5-Dibromo-p-xylene Derivative 3 | 141.88, 138.11, 133.98, 133.89, 130.76, 129.48, 129.16, 128.96, 127.38, 126.50, 118.04, 111.45 | CDCl₃ |
| 2,5-Dibromo-p-xylene | 140.52, 136.95, 83.44, 24.87, 21.49 | CDCl₃ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This method has been pivotal in elucidating the structural characteristics of dibromo-p-xylene and its derivatives, providing insights into polymorphism and the formation of complex supramolecular structures.
Polymorphism and Crystallographic Studies
Polymorphism, the ability of a solid material to exist in more than one crystal structure, has been observed in derivatives of dibromo-p-xylene. For instance, 1,4-dibromo-2,5-bis(bromomethyl)benzene, synthesized from 2,5-dibromo-p-xylene, exhibits dimorphism. rsc.orgresearchgate.net Two distinct polymorphic forms have been structurally characterized. Form I crystallizes in the triclinic space group P-1, while Form II adopts a monoclinic P2₁/c space group. rsc.orgresearchgate.net In both polymorphs, the molecule possesses an inversion symmetry. rsc.orgresearchgate.net
The crystal structures of both forms are composed of layers where molecules are interconnected through intermolecular Br···Br interactions. rsc.orgresearchgate.net Thermodynamic studies have revealed an enantiotropic relationship between the two forms, with Form II being the stable form at room temperature and Form I becoming stable above approximately 135 °C. rsc.org The difference in crystal packing also leads to distinguishable physical properties and crystal habits. researchgate.net Similarly, α,α,α′,α′-tetrabromo-p-xylene's crystal structure has been determined, revealing that molecular packing is primarily governed by electrostatic interactions. researchgate.net
Table 1: Crystallographic Data for Polymorphs of 1,4-dibromo-2,5-bis(bromomethyl)benzene
| Parameter | Form I | Form II |
|---|---|---|
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| Symmetry | Inversion | Inversion |
| Thermodynamic Stability | Metastable at RT, Stable >135°C | Stable at RT |
Data sourced from CrystEngComm, 2016, 18, 3142-3149. rsc.orgresearchgate.net
Host-Guest Complexation Structures
Dibromo-p-xylene and its derivatives can act as building blocks in the formation of host-guest complexes, where a host molecule encapsulates a guest molecule. X-ray diffraction is crucial for determining the precise structure of these complexes. In one study, a host molecule, 7,15-Dibromo-8,16-diphenyl-6,7,14,15-tetrahydro-6,14-methanocycloocta[1,2-b:5,6-b′]diquinoline, was shown to form a 1:1 lattice inclusion compound with p-xylene (B151628) as the guest. rsc.org The crystal structure revealed that the host molecules form centrosymmetric dimers through multiple aromatic edge-to-face interactions. rsc.org These dimers then pack into layers, with the p-xylene guest molecules occupying the spaces between them. rsc.org
In another example, a dinuclear copper-based metallocycle demonstrated high selectivity for p-xylene over its other isomers (m-xylene and o-xylene). acs.org Single-crystal X-ray diffraction of the host-guest complex showed that the selectivity is based on the size and shape complementarity between the host's cavity and the p-xylene molecule, as well as the flexibility of the host structure. acs.org Similarly, a phenanthrene (B1679779) sci-hub.searene macrocycle was found to form a 1@pX complex, with the p-xylene molecule located within the host's cavity, stabilized by CH···H and CH···π interactions. rsc.org These structural studies are fundamental to understanding the principles of molecular recognition and designing new materials for selective separation processes. acs.orgrsc.org
Quantum Chemical and Computational Chemistry Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for investigating the molecular properties of compounds like dibromo-p-xylene. These computational methods provide detailed information on electronic structure, molecular geometry, and vibrational spectra, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
DFT calculations have been extensively used to study the ortho, meta, and para isomers of α,α'-dibromo-xylene. researchgate.net These studies involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic properties. For 3,6-dibromo-p-xylene (DBPX), theoretical studies have investigated its chemical reactivity and stability compared to p-xylene and its other halogenated derivatives. researchgate.netresearcher.life The calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate that DBPX is a better electron acceptor (electrophile) compared to p-xylene. researchgate.netresearcher.life
Basis Set Selection and Computational Methodologies
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For α,α'-dibromo-xylene isomers, calculations have been performed using the B3LYP functional with various basis sets, including the standard 6-31G, the high-level 6-311++G , and the cc-pVTZ basis sets. researchgate.net The results, such as structural parameters and vibrational wavenumbers, showed good agreement with experimental data, validating the chosen computational levels. researchgate.net
In a comparative study of p-xylene and its halogenated derivatives, including 3,6-dibromo-p-xylene, the B3LYP method with the 6-311+G(d,p) basis set was employed to optimize geometries and calculate properties. researchgate.net For solid-state DFT calculations, as in the case of α,α,α′,α′-tetrabromo-p-xylene, specialized programs like CRYSTAL09 are used to model the crystalline environment and reproduce experimental data such as terahertz spectra. researchgate.net The choice of functional and basis set represents a critical balance between computational cost and the desired accuracy for the specific property being investigated. nih.gov
Table 2: Commonly Used Basis Sets in DFT Studies of Dibromo-p-xylene
| Basis Set | Description | Typical Application |
|---|---|---|
| **6-31G*** | Double-zeta basis set with polarization functions on heavy atoms. | Geometry optimization and basic property calculations. researchgate.net |
| **6-311++G*** | Triple-zeta basis set with diffuse and polarization functions on all atoms. | High-accuracy calculations of electronic properties and vibrational frequencies. researchgate.net |
| cc-pVTZ | Correlation-consistent polarized triple-zeta basis set. | High-level calculations for benchmarking and accurate energy predictions. researchgate.net |
| 6-311+G(d,p) | Triple-zeta basis set with diffuse functions on heavy atoms and polarization functions on all atoms. | Used for studying electronic structure and reactivity. researchgate.net |
Potential Energy Distribution (PED) Analysis of Vibrational Modes
To gain a deeper understanding of the vibrational spectra (FTIR and Raman) of dibromo-p-xylene, a Potential Energy Distribution (PED) analysis is often performed. PED analysis breaks down the normal vibrational modes into contributions from individual internal coordinates (like bond stretching, angle bending, and torsions), allowing for a definitive assignment of the spectral bands.
For α,α'-dibromo-p-xylene, a complete vibrational assignment was carried out using PED analysis based on force fields calculated with DFT (B3LYP method). researchgate.net This analysis helps to understand the effect of the -CH₂Br substituent group on the skeletal vibrations of the xylene ring. researchgate.net Similarly, for 3,6-dibromo-p-xylene, the Vibrational Energy Distribution Analysis (VEDA) software was used to perform PED analysis on the optimized geometry, aiding in the interpretation of its vibrational spectrum. researchgate.netresearcher.life This detailed assignment is crucial for correlating specific structural features with observed spectral peaks. mdpi.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis of Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is a critical tool in understanding the electronic properties and reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov
Theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level have been conducted on 3,6-dibromo-p-xylene (DBPX) and related compounds. researchgate.net These calculations reveal a distinct trend in reactivity and stability. researchgate.net The HOMO-LUMO energy gap is a key parameter derived from these calculations. A smaller energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
In a comparative study, it was found that the stability of halogen-substituted para-xylenes increases, and reactivity decreases in the order of 3,6-dibromo-p-xylene (DBPX), 3,6-dichloro-p-xylene (DCPX), 3,6-difluoro-p-xylene (DFPX), and p-xylene (PX). researchgate.net This trend indicates that DBPX is the most reactive among the studied compounds. The calculations identified p-xylene as the best electron donor (nucleophile), whereas 3,6-dibromo-p-xylene was determined to be the best electron acceptor (electrophile). researchgate.net This electrophilic nature is attributed to the presence of the bromine atoms, which influences the energy levels of the frontier orbitals.
Table 1: Calculated Frontier Orbital Energies and Related Parameters
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity Trend |
|---|---|---|---|---|
| p-Xylene (PX) | -6.355 | -0.233 | 6.122 | Least Reactive |
| 3,6-Dibromo-p-xylene (DBPX) | -6.891 | -1.234 | 5.657 | Most Reactive |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, revealing intramolecular bonding and interaction patterns that contribute to its stability. uni-muenchen.de This method transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar Lewis structure concepts of bonds and lone pairs. By examining the interactions between these localized "donor" (filled) and "acceptor" (unfilled) orbitals, one can quantify the stabilizing effects of electron delocalization, often referred to as hyperconjugation. uni-muenchen.de
The stabilization energy, E(2), associated with these donor-acceptor interactions can be calculated using second-order perturbation theory within the NBO framework. uni-muenchen.de A higher E(2) value signifies a stronger interaction. The analysis for DBPX reveals specific interactions that are crucial for its electronic structure.
Table 2: Key NBO Interactions in Halogenated p-Xylenes
| Donor NBO | Acceptor NBO | Type of Interaction | Consequence |
|---|---|---|---|
| Lone Pair (Br) | π* (aromatic ring) | Non-bonding to antibonding (n → π*) | Increased molecular stability |
| σ (C-H) | σ* (C-C) | Bonding to antibonding (σ → σ*) | Intramolecular hyperconjugation |
This table summarizes the types of stabilizing interactions identified for 3,6-dibromo-p-xylene through NBO analysis. researchgate.net
Molecular Dynamics Simulations (Potential for future research)
Molecular Dynamics (MD) simulations offer a powerful computational microscope to study the time-dependent behavior of molecules, providing insights into their structural dynamics, interactions, and conformational changes. mdpi.com While extensive MD studies focusing solely on the intrinsic properties of isolated dibromo-p-xylene are not widely reported, its application in materials science and its interaction with solvents highlight significant potential for future research.
One promising area is the use of dibromo-p-xylene as a monomer or building block in the synthesis of advanced polymers. For instance, α,α′-dibromo-p-xylene is used in polymerization reactions to create novel materials like hyper-crosslinked ionic porous organic polymers (HIPs) and hydrocarbon ladder polymers. sigmaaldrich.com MD simulations are then employed to investigate the properties of these resulting polymers, such as their assembly, swelling behavior in different solvents, and their mechanisms for gas separation. These studies demonstrate how the structural characteristics imparted by the dibromo-p-xylene unit influence the macroscopic properties of the final material, a field ripe for further exploration.
Another potential research direction involves simulating the behavior of dibromo-p-xylene in different environments, particularly in aqueous solutions. Studies have suggested using MD simulations to understand how dibromo-p-xylene molecules interact with water, which is crucial for predicting their environmental fate, transport, and potential applications in biological systems. mdpi.com Such simulations could elucidate the structure of the solvation shell, the dynamics of hydrogen bonding at the molecule-water interface, and the partitioning behavior between aqueous and non-aqueous phases. researchgate.net
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Gas Chromatography (GC) for Quantitative Analysis
Gas Chromatography (GC) is a premier analytical technique for separating and quantifying volatile and semi-volatile compounds, making it highly suitable for the analysis of dibromo-p-xylene and its related impurities. antpedia.com The method is widely used for purity assessment of aromatic hydrocarbons and for monitoring the progress of chemical reactions. antpedia.comstandingcommitteeofanalysts.co.uk
For quantitative analysis, a Gas Chromatograph equipped with a Flame Ionization Detector (FID) is commonly employed due to its high sensitivity to hydrocarbons. antpedia.com The quantitative determination relies on the principle that the area of a chromatographic peak is proportional to the amount of the corresponding compound. libretexts.org To ensure high precision and accuracy, the internal standard method is the preferred technique. scioninstruments.com In this approach, a known amount of a non-interfering compound (the internal standard) is added to every sample and calibration standard. libretexts.orgscioninstruments.com The ratio of the analyte's peak area to the internal standard's peak area is then used for calibration and quantification, which effectively corrects for variations in injection volume and other potential sources of error. scioninstruments.com For the analysis of p-xylene and its derivatives, compounds like n-nonane are often suitable as internal standards. antpedia.com
The choice of the GC column is critical for achieving the necessary separation (resolution) between dibromo-p-xylene, its isomers (if present), and other potential impurities like unreacted starting materials or byproducts (e.g., toluene (B28343), ethylbenzene). antpedia.com For separating challenging isomers of substituted benzenes, specialized stationary phases are effective. For example, columns packed with Bentone-34 (a type of clay) modified with silicone oil have demonstrated excellent selectivity for separating isomeric dibromobenzenes, achieving good resolution in short analysis times. shimadzu.com Both packed and capillary columns can be used, with capillary columns generally offering higher resolution and efficiency. antpedia.com
Table 3: Typical Parameters for GC Quantitative Analysis of Brominated Aromatics
| Parameter | Specification | Purpose |
|---|---|---|
| Instrument | Gas Chromatograph | Separation of volatile compounds |
| Detector | Flame Ionization Detector (FID) | Sensitive detection of hydrocarbons |
| Column | Capillary or Packed (e.g., Bentone-34/Silicone Oil) | Separation of analyte from impurities and isomers |
| Carrier Gas | Helium, Hydrogen, or Nitrogen | Mobile phase to transport sample through the column |
| Quantification | Internal Standard Method (e.g., using n-nonane) | Improves precision and accuracy |
| Temperature | Isothermal or Temperature Programmed | Optimized for efficient separation |
This table summarizes typical conditions based on standard methods for analyzing p-xylene and related brominated compounds. antpedia.comshimadzu.com
Applications in Advanced Materials Science and Engineering
Polymer Science and Engineering
In polymer science, α,α′-dibromo-p-xylene is instrumental in constructing complex macromolecular architectures, including precisely defined block copolymers and specialized polymers like aromatic ionenes and derivatives of poly(p-xylylene) and poly(p-phenylene vinylene).
Synthesis of Controlled Architecture Polymers and Block Copolymers
The ability to create polymers with controlled molecular weights, low polydispersity, and specific functionalities is crucial for developing advanced materials. α,α′-Dibromo-p-xylene serves as a key bifunctional initiator in controlled radical polymerization techniques, enabling the synthesis of well-defined polymers and block copolymers.
In Atom Transfer Radical Polymerization (ATRP), α,α′-dibromo-p-xylene is a typical bifunctional initiator used to polymerize a variety of monomers, such as styrenes and (meth)acrylates. mdpi.com Its two initiation sites allow for the simultaneous growth of two polymer chains, leading to the formation of telechelic polymers (polymers with functional groups at both ends) or serving as a macroinitiator for block copolymers. For instance, it has been used to initiate the polymerization of 4-acetoxystyrene (B54282), resulting in polymers with low polydispersity (Mw/Mn between 1.11 and 1.18). mdpi.com The resulting polymers possess a halogen at each chain end, which can be further modified through standard organic reactions to introduce other functionalities. mdpi.com Research has also shown its use in Atom Transfer Radical Coupling (ATRC) reactions to produce poly(p-xylylene) and poly(methyl methacrylate-b-p-phenylene-ethylene) block copolymers. cenmed.compnnl.gov
In Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, α,α′-dibromo-p-xylene is not typically a direct initiator but is a crucial precursor for synthesizing bifunctional RAFT chain transfer agents (CTAs). researchgate.netrsc.org For example, it can be reacted with 2-mercaptoethanol (B42355) to create a bifunctional initiator, which is then converted into a macro-RAFT CTA. researchgate.netcapes.gov.br This macro-CTA is subsequently used to polymerize monomers like N-vinyl pyrrolidone (NVP) to form ABA-type triblock copolymers, such as PNVP-b-PDLLA-b-PNVP. researchgate.netcapes.gov.br This strategy combines the benefits of ring-opening polymerization and RAFT to produce amphiphilic block copolymers with well-defined segments. researchgate.netrsc.orgcapes.gov.br A general strategy involves the desymmetrization of α,α′-dibromo-p-xylene by monosubstitution, followed by replacement of the second bromine atom to create various RAFT CTAs, including trithiocarbonates and dithiobenzoates. rsc.org
The table below summarizes examples of block copolymers synthesized using α,α′-dibromo-p-xylene as an initiator or precursor.
| Polymerization Technique | Role of Dibromo-p-xylene | Resulting Block Copolymer | Reference |
| ATRC | Bifunctional Initiator | Poly(methyl methacrylate-b-p-phenylene-ethylene) | cenmed.com |
| ATRP | Bifunctional Macroinitiator Precursor | PEO-sPPFSLiy and PEOPO-sPPFSLiy Triblock Copolymers | wikipedia.org |
| ROP & RAFT | Bifunctional Initiator Precursor | PNVP-b-PDLLA-b-PNVP Triblock Copolymer | researchgate.netcapes.gov.br |
Development of Aromatic Ionene Polymers
Aromatic ionene polymers are a class of polyelectrolytes where the ionic charges are located on the polymer backbone rather than on pendant groups. These materials are investigated for applications such as anion exchange membranes and gas separation membranes. α,α′-Dibromo-p-xylene is a key electrophilic monomer used in the synthesis of these polymers through polycondensation reactions, often via the Menshutkin reaction, which involves the quaternization of amines. researchgate.netsigmaaldrich.com
For example, it is reacted with bis-imidazole compounds to synthesize poly(bis-arylimidazolium) ionenes. researchgate.net In another application, it is used in condensation reactions with imidazole-functionalized poly(ether ether ketone) (PEEK) oligomers to create novel PEEK-ionene architectures. pnnl.govrsc.org These materials, when combined with ionic liquids, form flexible membranes with potential for enhanced CO₂ separation. pnnl.gov The resulting PEEK-ionenes exhibit high molecular weight and distinct ionic segments. pnnl.govrsc.org Similarly, it has been polymerized with diimidazole-functionalized Tröger's base monomers to produce ionene polymers for CO₂ separation membranes. nih.gov
The table below details research findings on the use of α,α′-dibromo-p-xylene in synthesizing aromatic ionenes.
| Co-monomer / Precursor | Resulting Ionene Polymer | Application | Reference |
| Imidazole-functionalized PEEK oligomer | p([ImK(EEK)2Im-p-xyl][Tf2N]2) | CO₂ Separation Membranes | pnnl.govrsc.org |
| Bis-imidazole compounds (pbim, tpim) | Ppbim and Ptpim ionenes | Anion Exchange Membranes | researchgate.net |
| Diimidazole-functionalized Tröger's base | Im-TB-Ionenes | CO₂ Separation Membranes | nih.gov |
| Aniline (B41778) and α,α′-dianilino-p-xylene | N-Phenylated polyamine | Polymer Precursor | researchgate.net |
Poly(p-xylylene) (PPX) and Poly(p-phenylene vinylene) (PPV) Derivatives
α,α′-Dibromo-p-xylene is a fundamental precursor in the synthesis of both poly(p-xylylene) (PPX) and poly(p-phenylene vinylene) (PPV), two important classes of polymers with significant electronic and physical properties.
PPX, known commercially as parylene, is valued for its thermal stability and dielectric properties. rsc.org PPV is a conjugated polymer known for its use in optoelectronic applications like organic light-emitting diodes (OLEDs). rsc.org The synthesis of both polymers from α,α′-dibromo-p-xylene can be achieved via the "Gilch route," a base-mediated polymerization. The reaction pathway is directed by the amount of base used; one equivalent of a strong base like potassium tert-butoxide leads to the formation of PPX through the self-condensation of anionic xylyl intermediates. rsc.orgrsc.org In contrast, using an excess of base promotes a dehydrohalogenation elimination reaction, yielding the conjugated PPV structure. rsc.orgrsc.org
This method has been adapted to create various functionalized PPV derivatives. For instance, MEH-PPV, a soluble and highly emissive variant, is prepared by condensing a functionalized para-xylene with α,α′-dibromo-p-xylene under basic conditions. rsc.org Other research has focused on synthesizing new PPV derivatives with bulky substituents, such as the t-octylphenoxy group, to enhance solubility and thermal stability while minimizing intermolecular interactions that can quench fluorescence. koreascience.kr
Design and Fabrication of Porous Materials
The rigid structure of the xylene unit makes α,α′-dibromo-p-xylene an excellent building block for creating robust, porous materials with high surface areas. These materials are of great interest for applications in gas storage, separation, and catalysis.
Porous Polymeric Networks (PPN) Synthesis
α,α′-Dibromo-p-xylene is employed as a monomer or crosslinker to construct porous polymeric networks (PPNs), often through Friedel-Crafts alkylation reactions. In this approach, the dibromo-p-xylene acts as an electrophilic crosslinking agent that reacts with aromatic monomers in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to form a rigid, hyper-crosslinked three-dimensional network. sigmaaldrich.comsymbiosisonlinepublishing.comnih.gov
For example, PPNs have been synthesized via the FeCl₃-assisted Friedel-Crafts alkylation of carbazole (B46965) and α,α′-dibromo-p-xylene, resulting in a hypercrosslinked supermicroporous polymer with a high BET surface area. symbiosisonlinepublishing.com It has also been used to crosslink triphenylamine (B166846) to form porous networks. sigmaaldrich.com In other work, it served as a crosslinker to create hyper-crosslinked polymers (HCPs) from polyimide precursors, yielding materials with excellent iodine adsorption capabilities due to their porous structure and functional groups. nih.gov These HCPs can achieve specific surface areas exceeding 1200 m²/g. rsc.org
Metal-Organic Framework (MOF) Crosslinking Agents
In the field of metal-organic frameworks (MOFs), α,α′-dibromo-p-xylene is utilized primarily as a crosslinking agent to enhance the stability and functionality of the framework or the surrounding polymer matrix in mixed-matrix membranes (MMMs).
It has been used to synthesize ligand precursors for MOFs. For example, it undergoes a Suzuki coupling reaction with 4-methoxycarbonylphenylboronic acid to create a longer, crosslinkable ligand dimer. rsc.org This functional ligand can then be used to build MOFs with stabilized, large pores. rsc.org
Furthermore, α,α′-dibromo-p-xylene is used to crosslink polymer membranes, such as polybenzimidazole (PBI), which can be incorporated with MOFs to form MMMs for applications like organic solvent nanofiltration (OSN). researchgate.netresearchgate.net The crosslinking of the PBI matrix with dibromo-p-xylene improves the membrane's chemical stability in organic solvents and enhances its separation performance by creating a more rigid and selective polymer network. researchgate.netresearchgate.net This process reduces swelling and plasticization of the polymer, making the resulting membranes suitable for demanding industrial separation processes. researchgate.net
Membrane Technologies for Separation Science
The separation of molecules in organic liquid media is a critical process in numerous industries, including pharmaceuticals and fine chemicals. Membrane-based technologies, particularly Organic Solvent Nanofiltration (OSN), present an energy-efficient alternative to traditional separation methods. The development of robust and selective membranes that can withstand harsh organic solvents is paramount. Dibromo-p-xylene has emerged as a key reagent in the fabrication of such high-performance membranes.
Dibromo-p-xylene (DBX) is widely employed as a crosslinking agent to enhance the stability and performance of polymeric membranes for OSN applications. researchgate.netnih.gov The process of crosslinking creates a three-dimensional network of polymer chains, which is crucial for making a polymeric membrane resistant to organic solvents. researchgate.net This is particularly important for polymers like polybenzimidazole (PBI), which, despite its favorable properties, can exhibit excessive swelling and plasticization in polar aprotic solvents. researchgate.net
The crosslinking reaction typically involves the covalent bonding between the N-H groups of PBI's imidazole (B134444) rings and the active functional groups of the crosslinker. researchgate.net Dibromo-p-xylene serves as an effective crosslinker in this context, reacting with the PBI backbone to form a rigid and stable membrane structure. researchgate.netnih.gov This strategy has been proven highly efficient for improving the chemical durability and separation capabilities of PBI membranes. researchgate.net For instance, a facile method for creating solvent-resistant thin-film composite (TFC) membranes involves the interfacial crosslinking reaction between polyethylenimine (PEI) and dibromo-p-xylene on a PBI substrate. researchgate.net This approach not only enhances stability but also creates TFC membranes with high free volume and porosity. researchgate.net
Crosslinking with dibromo-p-xylene significantly improves the chemical stability and separation performance of membranes, making them suitable for demanding OSN applications. nih.gov The resulting crosslinked membranes demonstrate high chemical stability, particularly in polar aprotic solvents like N,N-dimethylformamide (DMF). researchgate.netresearchgate.net This enhanced stability prevents the membrane from dissolving or swelling excessively, which are common failure points for non-crosslinked polymer membranes in organic solvents. researchgate.netkaust.edu.sa
The formation of a crosslinked network reduces the flexibility of the polymer chains and decreases the membrane's pore size. researchgate.net This structural change leads to a lower molecular weight cutoff (MWCO), enhancing the membrane's selectivity by allowing for the precise separation of solutes. researchgate.netnih.govresearcher.life For example, PBI membranes crosslinked with DBX have shown a rejection rate of over 99% for dyes like Rose Bengal (1020 g/mol ) and Remazol brilliant blue (626.5 g/mol ) from DMF and ethanol (B145695) solutions. nih.govresearcher.life Even for methyl orange (327.3 g/mol ), a solute with a molecular weight closer to the membrane's MWCO (286 Da), high rejection rates of 95% in DMF and 99% in ethanol were achieved. nih.govresearcher.life
Furthermore, the choice of crosslinker influences the membrane's surface properties and flux. Membranes crosslinked with DBX have been shown to have a higher flux than those crosslinked with other agents like 1,4-dibromobutane, which is attributed to the more hydrophilic surface generated by DBX that enhances the permeance of polar solvents. kaust.edu.sa The addition of co-solvents like acetonitrile (B52724) to the PBI dope (B7801613) solution before crosslinking with DBX can further tune the membrane structure, leading to improved ethanol permeance and solute rejection. nih.gov
| Membrane Type | Crosslinker | Solvent | Solute | Solute MW (g/mol) | Rejection Rate (%) | Reference |
|---|---|---|---|---|---|---|
| PDA/PBI Composite | Dibromo-p-xylene (DBX) | DMF | Rose Bengal (RB) | 1020 | >99 | nih.govresearcher.life |
| PDA/PBI Composite | Dibromo-p-xylene (DBX) | EtOH | Rose Bengal (RB) | 1020 | >99 | nih.govresearcher.life |
| PDA/PBI Composite | Dibromo-p-xylene (DBX) | DMF | Remazol brilliant blue (RBB) | 626.5 | >99 | nih.govresearcher.life |
| PDA/PBI Composite | Dibromo-p-xylene (DBX) | EtOH | Remazol brilliant blue (RBB) | 626.5 | >99 | nih.govresearcher.life |
| PDA/PBI Composite | Dibromo-p-xylene (DBX) | DMF | Methyl Orange (MO) | 327.3 | 95 | nih.govresearcher.life |
| PDA/PBI Composite | Dibromo-p-xylene (DBX) | EtOH | Methyl Orange (MO) | 327.3 | 99 | nih.govresearcher.life |
| PBI/MeCN | Dibromo-p-xylene (DBX) | N/A | Polypropylene glycol (PPG) | 366 | 96.56 | nih.gov |
Crosslinking Agents in Organic Solvent Nanofiltration (OSN) Membranes
Supramolecular Chemistry and Self-Assembly Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org Dibromo-p-xylene is a valuable building block in this field for constructing complex, functional supramolecular architectures through self-assembly processes. escholarship.orgacs.org
The rigid, well-defined structure of the p-xylene (B151628) core in dibromo-p-xylene makes it an excellent component for creating ordered supramolecular assemblies. Researchers have synthesized rigid, rectangular cyclophanes using α,α′-dibromo-p-xylene as a bridging unit. chinesechemsoc.org These cyclophanes can act as hosts and their defined cavities can be used to recognize other molecules. chinesechemsoc.org The collaboration between such rigid components and more flexible elements can lead to biomorphic supramolecular assemblies, which are crucial for developing advanced functional structures. chinesechemsoc.org
This approach allows for the construction of adaptive self-assemblies that can dynamically respond to stimuli. chinesechemsoc.org For example, a flexible tetrapyridyl donor ligand synthesized from α,α′-dibromo-p-xylene and di(pyridin-4-yl)amine (B154608) can self-assemble with a palladium-based acceptor to form a water-soluble "molecular boat". acs.org This structure is adaptable due to the flexible nature of its ligand backbone, creating a cavity capable of encapsulating various hydrophobic molecules. acs.org The self-assembly process exclusively yields this single, unusual structure, highlighting the precise control achievable with designed building blocks derived from dibromo-p-xylene. acs.org
Host-guest chemistry, a central concept in supramolecular chemistry, involves the complexation of a "guest" molecule within a "host" molecule. wikipedia.org Receptors derived from dibromo-p-xylene have shown significant promise in this area. Cationic cyclophanes synthesized by reacting bipyridine precursors with an excess of α,α′-dibromo-p-xylene exhibit unique structural and electronic properties that make them effective hosts. chinesechemsoc.org Their rigid cavities and electron-deficient nature are ideal for binding electron-rich guest molecules. chinesechemsoc.org
In another application, dibromo-p-xylene has been used to bridge calixarene (B151959) derivatives. The reaction of a bis-hydroxymethylated calix acs.orgarene with α,α′-dibromo-p-xylene yields bridged products that act as hosts. rsc.org The ability of these compounds to engage in host-guest complexation with neutral molecules can be studied to understand the binding interactions. rsc.org Furthermore, a host molecule synthesized to include a dibromo-diquinoline structure has been shown to form lattice inclusion compounds with a variety of guests, including p-xylene itself, where the host molecules assemble into brick-like dimers. rsc.org
Construction of Adaptive and Dynamic Assemblies
Catalysis Development and Ligand Design
Dibromo-p-xylene plays a significant role as a cross-linking agent or co-linker in the synthesis of porous organic polymers (POPs) used in heterogeneous catalysis. acs.orgsymbiosisonlinepublishing.com These materials are attractive because they combine the benefits of homogeneous catalysts (high activity) and heterogeneous catalysts (ease of separation and recyclability). symbiosisonlinepublishing.com
The Friedel-Crafts reaction is a common method used to synthesize these polymers, where aromatic monomers are linked using a cross-linking agent like dibromo-p-xylene in the presence of a catalyst such as iron(III) chloride (FeCl₃). acs.orgsymbiosisonlinepublishing.com For example, a porous polymeric network (PPN) was synthesized via a Friedel-Crafts alkylation of triphenylamine with α,α′-dibromo-p-xylene. sigmaaldrich.com Similarly, hypercrosslinked microporous polymers have been created by reacting carbazole and α,α′-dibromo-p-xylene. symbiosisonlinepublishing.com
Precursors for Dual-Site Phase-Transfer Catalysts
In the field of advanced materials science, α,α′-Dibromo-p-xylene (p-xylylene dibromide) serves as a critical building block for the synthesis of specialized dual-site phase-transfer catalysts (PTCs). sigmaaldrich.com These catalysts are instrumental in facilitating reactions between reactants located in different immiscible phases, a common challenge in organic synthesis. The rigid p-phenylene group in the dibromo-p-xylene backbone provides a defined spatial separation between two active catalytic sites, which can lead to enhanced catalytic activity and unique selectivity compared to single-site catalysts.
Research has demonstrated the successful synthesis of novel dual-site PTCs using dibromo-p-xylene as a precursor. A notable example is the preparation of 1,4-bis(tributylammoniomethyl)benzene dibromide (BTBAMBB), a dual-site quaternary ammonium (B1175870) salt. researchgate.net This catalyst is synthesized through the reaction of p-xylylene dibromide with tributylamine. researchgate.net The resulting catalyst has shown significant efficacy in promoting reactions such as the benzoylation of sodium 4-acetylphenoxide, particularly when combined with ultrasound assistance in a tri-liquid system. researchgate.net
The investigation into BTBAMBB revealed that it could significantly accelerate reaction rates. For instance, in the benzoylation of sodium 4-acetylphenoxide, the use of this dual-site catalyst under ultrasound irradiation (28 kHz/300 W) at 30°C resulted in a 98.1% yield of the product, 4-acetylphenyl benzoate, within just 2 minutes. researchgate.net This represents a six-fold increase in the apparent rate constant compared to the same reaction carried out without ultrasound, which only achieved a 14.4% yield in the same timeframe. researchgate.net
The strategic use of dibromo-p-xylene extends to the creation of chiral dual-site PTCs. For example, dimeric Cinchona alkaloid ammonium salts have been developed from xylene dibromides. rsc.org These catalysts have proven highly efficient in asymmetric synthesis, such as the catalytic enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester, achieving high enantiomeric excesses in the range of 90–99% ee. rsc.org
The following table summarizes the research findings on the performance of a dual-site phase-transfer catalyst synthesized from dibromo-p-xylene.
Table 1: Performance of 1,4-bis(tributylammoniomethyl)benzene dibromide (BTBAMBB) in Benzoylation Reaction
| Reaction Condition | Yield of 4-acetylphenyl benzoate | Apparent Rate Constant (k_app) | Reaction Time |
| With Ultrasound Irradiation (28 kHz/300 W) | 98.1% | 0.0075 s⁻¹ | 2 minutes |
| Without Ultrasound Irradiation | 14.4% | 0.0013 s⁻¹ | 2 minutes |
Future Research Directions and Emerging Paradigms
Integration with Green Chemistry Principles for Sustainable Synthesis
The imperative for environmentally benign chemical processes has spurred research into greener synthetic routes involving dibromo p-xylene (B151628). The focus is on minimizing waste, reducing energy consumption, and utilizing less hazardous substances.
Future research aims to expand upon preliminary findings that demonstrate the feasibility of conducting reactions with dibromo p-xylene under more sustainable conditions. For instance, the synthesis of dicationic ionic liquids from α,α′-dibromo-p-xylene has been achieved at room temperature in acetonitrile (B52724), showcasing a move away from energy-intensive heating. nih.gov Similarly, the use of greener solvents like ethanol (B145695) has been documented in precursor routes for poly(p-phenylene vinylene) (PPV), a widely studied conjugated polymer. acs.org
Continuous flow synthesis represents another promising frontier. This methodology offers superior heat transfer and precise reagent control, leading to excellent polymer molecular weight distributions in significantly reduced reaction times compared to conventional batch reactions for conjugated polymers. researchgate.net Adapting and optimizing such continuous flow systems for reactions involving this compound could pave the way for more efficient and scalable production of advanced materials. The broader principles of green chemistry, such as developing catalytic reactions to replace stoichiometric ones and designing processes that maximize atom economy, are central to the future sustainable utilization of this compound. mdpi.commpg.de
| Green Approach | Precursor(s) | Product(s) | Key Advantages |
| Room Temperature Synthesis | α,α′-dibromo-p-xylene, 1-methyl/1-butyl imidazole (B134444) | Dicationic imidazolium (B1220033) salts | Reduced energy consumption, milder reaction conditions. nih.gov |
| Greener Solvents | Dibromo-p-xylene, Et3N | PPV precursor intermediate | Use of ethanol instead of more hazardous organic solvents. acs.org |
| Continuous Flow Synthesis | Various monomers (e.g., for thiophene-containing polymers) | Conjugated polymers | Superior process control, reduced reaction times, improved polymer quality. researchgate.net |
Advanced Functional Material Development Beyond Current Applications
This compound is a crucial building block for a new generation of functional materials with tailored properties for sophisticated applications. Research is pushing the boundaries beyond established uses in liquid crystals and basic polymers. thermofisher.com
One major area of development is in high-performance polymers for energy storage. Scientists have synthesized non-conjugated polymers by reacting α,α′-dibromo-p-xylene with bipyridine precursors. rsc.org These materials are being evaluated as cathodes for lithium-organic batteries (LOBs), with cross-linked versions showing remarkably improved cyclability and high capacity, ranking them among the top-performing organic materials for this application. rsc.org
In the field of separation technologies, this compound serves as a cross-linking agent to enhance the performance and stability of polymer membranes. researchgate.net For example, cross-linking polybenzimidazole (PBI) with this compound produces robust membranes for organic solvent nanofiltration (OSN), a critical process for recycling valuable solvents in the fine chemical industry. researchgate.net
Furthermore, this compound is instrumental in synthesizing novel polymer architectures. Researchers have created bifacial p-conjugated polymers, which exhibit enhanced solubility compared to conventional conjugated polymers, opening up new possibilities for solution-processable electronic materials. scispace.com It is also used as a building block for porous polymeric networks (PPNs) and as an initiator for producing block copolymers with specific functionalities. sigmaaldrich.comvt.edusigmaaldrich.com
| Material Type | Key Monomer/Component | Potential Application | Research Finding |
| Polymers for Batteries | α,α′-dibromo-p-xylene, bi-pyridine precursors | Lithium-organic battery cathodes | Cross-linked polymers deliver high capacity (252 mAh g−1) and long cycle life (4000 cycles). rsc.org |
| Nanofiltration Membranes | Polybenzimidazole (PBI), α,α′-dibromo-p-xylene (crosslinker) | Organic Solvent Nanofiltration (OSN) | Cross-linked PBI membranes show superior rejection properties and stability for solvent recovery. researchgate.net |
| Bifacial Conjugated Polymers | Monomers derived from 2,5-dibromo-p-xylylene dibromide | Solution-processable electronics | Bifacial design leads to significantly higher solubility compared to conventional polymers. scispace.com |
| Porous Polymeric Networks (PPNs) | α,α′-Dibromo-p-xylene, triphenylamine (B166846) | Catalysis, Gas Storage | Synthesis via Friedel-Crafts alkylation creates porous materials. sigmaaldrich.comsigmaaldrich.com |
Exploiting this compound in Advanced Nanoscience
The unique reactivity of this compound makes it a valuable tool in the bottom-up construction of nanoscale materials and devices. Its ability to link molecular components allows for the creation of hybrid materials and precisely patterned surfaces.
A significant emerging application is in the formation of polymer-quantum dot (QD) composites. Researchers have shown that α,α'-dibromo-p-xylene can undergo condensation polymerization with pyridine-functionalized nanoclusters. researchgate.netresearchgate.net This process yields novel polymeric materials containing semiconductor quantum dots, which are stable and exhibit both photoluminescence and electroluminescence, making them promising for next-generation bio-labeling and optoelectronic devices. researchgate.netresearchgate.net
This compound is also central to advanced fabrication techniques for nanoelectronics. Through chemical vapor deposition (CVD), α,α'-dibromo p-xylene can be used to create patterned thin films of poly(p-phenylene vinylene) (PPV). google.commit.edu By depositing the monomer onto substrates stamped with self-assembled monolayers (SAMs), researchers can achieve selective nucleation, resulting in sharply defined dots and patterns of the polymer, a key step towards fabricating complex electronic circuits. google.com
Beyond this, this compound is used to build complex supramolecular structures on surfaces. For example, it has been employed in the layer-by-layer growth of poly(pseudorotaxane) on gold surfaces, demonstrating its utility in constructing intricate molecular machinery at the nanoscale. rsc.org
| Nanoscience Application | Role of this compound | Resulting Nanostructure/Material | Potential Impact |
| Quantum Dot Composites | Polymerization with functionalized nanoclusters | Semiconductor quantum dot-containing polymers | Air- and water-stable materials for photoluminescent and electroluminescent applications. researchgate.netresearchgate.net |
| Patterned Polymer Films | Monomer for selective chemical vapor deposition (CVD) | Patterned PPV films and dots on gold substrates | Fabrication of micro- and nano-scale electronic components. google.com |
| Supramolecular Assembly | Component for surface-initiated polymerization | Poly(pseudorotaxane) grown on a gold surface | Development of complex, functional molecular systems on surfaces. rsc.org |
Synergistic Approaches Combining Computational and Experimental Methodologies
The integration of computational modeling with experimental synthesis is a powerful paradigm that is accelerating the discovery and optimization of materials derived from this compound. This synergistic approach allows researchers to predict material properties and reaction outcomes, thereby guiding laboratory efforts more efficiently.
A prime example is the study of dicationic ionic liquids (DILs) synthesized from dibromo-p-xylene and its isomers. researchgate.netmdpi.com In this work, Density Functional Theory (DFT) calculations and semiempirical dynamics were used to analyze the structures, thermal behavior, and catalytic properties of the DILs. The computational results revealed a strong correlation between the linker's structure (ortho, meta, or para) and the material's properties and catalytic activity, providing insights that were then validated experimentally. researchgate.netmdpi.com
Computational chemistry is also used to probe the fundamental electronic structure and reactivity of this compound itself. DFT studies on 3,6-dibromo-p-xylene have provided extensive data on its vibrational properties, bond lengths, and angles. researchgate.net Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps predict the compound's chemical reactivity and stability, identifying it as a good electron acceptor (electrophile). researchgate.net Such theoretical insights are invaluable for designing new reactions and materials. This integrated computational and experimental workflow, where virtual screening and property prediction guide targeted synthesis and characterization, represents the future of rational materials design. whiterose.ac.uk
| Research Area | Computational Method | Experimental Technique | Key Insights Gained |
| Dicationic Ionic Liquids (DILs) | DFT, Semiempirical Dynamics | NMR, ATR-FTIR, Thermal Analysis | Correlated linker structure (ortho/meta/para-xylene) with thermal stability and catalytic performance. researchgate.netmdpi.com |
| Halogenated p-Xylenes | DFT (B3LYP) | (Theoretical Study) | Predicted chemical reactivity and stability from HOMO-LUMO analysis; DBPX is a strong electrophile. researchgate.net |
| Drug Discovery | Virtual High Throughput Screening (vHTS) | Organic Synthesis, Biological Assays | General approach to identify novel inhibitors where dibromo-xylene derivatives can be used as building blocks. whiterose.ac.uk |
Q & A
Q. What statistical tools are critical for analyzing contradictory thermodynamic data in this compound research?
- Use multivariate regression to compare experimental ΔHv with theoretical models (e.g., Peng-Robinson). Apply ANOVA to identify outliers in replicated VLE measurements. Report confidence intervals (95%) to quantify uncertainty .
Data Contradiction Analysis
Q. Why do predictive models for this compound’s vapor-liquid equilibria (VLE) diverge from experimental data?
- Assumptions in activity coefficient models (e.g., Wilson, NRTL) fail to account for halogen-specific interactions. Address this by incorporating binary interaction parameters derived from FT-IR spectroscopy of hydrogen bonding .
Q. How does crystallographic data inform discrepancies in this compound’s molecular geometry predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
